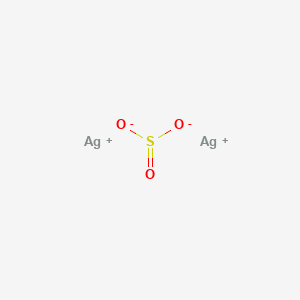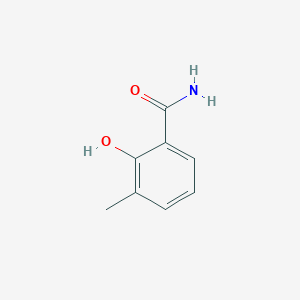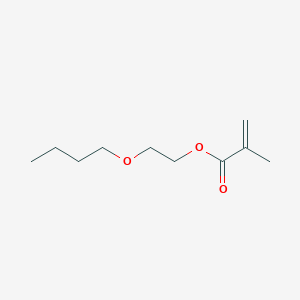
Silver sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver sulfite is an inorganic compound with the chemical formula Ag₂SO₃. It is a white crystalline solid that is relatively unstable and decomposes when exposed to light or heat. This compound is known for its limited solubility in water and its tendency to decompose into silver dithionate and silver sulfate upon heating .
Mechanism of Action
Target of Action
Silver sulfite, a chemical compound with the formula Ag2SO3, primarily targets bacterial cells . It acts on the bacterial cell wall and cell membrane . The primary role of these targets is to maintain the structural integrity of the bacterial cells and regulate the transport of substances in and out of the cells .
Mode of Action
It is known that this compound interacts with its targets, the bacterial cell wall and cell membrane, to produce a bactericidal effect . This interaction results in the disruption of the cell wall and cell membrane, leading to cell death . The effectiveness of this compound may possibly be from a synergistic interaction, or the action of each component .
Biochemical Pathways
This compound affects various biochemical pathways. It is known to inhibit thiol group-containing enzymes, such as NADH dehydrogenase II in the respiratory system, which is supposed to be a candidate for the site of the production of reactive oxygen species in vivo . The disruption of these pathways leads to downstream effects such as the inhibition of bacterial growth and proliferation .
Pharmacokinetics
It is known that this compound has negligible absorption, slow excretion rate, and a half-life of approximately 24 hours . These properties impact the bioavailability of this compound, influencing its effectiveness as a bactericidal agent .
Result of Action
The result of this compound’s action is the death of bacterial cells. By disrupting the cell wall and cell membrane, this compound causes structural damage to the bacterial cells, leading to cell death . This results in the prevention and treatment of bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light or heat can cause this compound to decompose into silver dithionate and silver sulfate . Moreover, the concentration of this compound can also affect its efficacy, with higher concentrations leading to increased bactericidal activity . Stability of this compound can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
These nanoparticles interact with biomolecules present in microbial cells, leading to cell death .
Cellular Effects
Silver nanoparticles, which can be derived from silver sulfite, have been shown to affect various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The appearance of nonstoichiometry in silver sublattices of monoclinic this compound at decreasing size particles to the nanometer scale is considered .
Metabolic Pathways
Sulfate reduction can occur in both an energy-consuming assimilatory pathway and an energy-producing dissimilatory pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver sulfite can be synthesized by reacting silver nitrate with sodium sulfite in an aqueous solution. The reaction proceeds as follows: [ 2 \text{AgNO}_3 + \text{Na}_2\text{SO}_3 \rightarrow \text{Ag}_2\text{SO}_3 + 2 \text{NaNO}_3 ] After the reaction, the precipitated this compound is filtered, washed with well-boiled water, and dried under vacuum .
Industrial Production Methods: There are no widely adopted industrial production methods for this compound due to its instability and limited applications. Most preparations are carried out in laboratory settings for research purposes.
Types of Reactions:
Decomposition: this compound decomposes upon heating or exposure to light, forming silver dithionate and silver sulfate.
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to silver sulfate.
Reduction: this compound can be reduced to elemental silver under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Strong acids such as nitric acid can oxidize this compound to silver sulfate.
Reducing Agents: Reducing agents like hydrogen gas can reduce this compound to elemental silver.
Major Products Formed:
Decomposition Products: Silver dithionate and silver sulfate.
Oxidation Product: Silver sulfate.
Reduction Product: Elemental silver.
Scientific Research Applications
Silver sulfite has limited direct applications due to its instability. it is used in research to study the properties and reactions of silver compounds. It serves as a precursor for the synthesis of other silver-based materials and is used in analytical chemistry to understand the behavior of sulfite ions in various reactions .
Comparison with Similar Compounds
Silver Sulfate (Ag₂SO₄): Unlike silver sulfite, silver sulfate is more stable and has higher solubility in water. It is commonly used in electroplating and as a reagent in analytical chemistry.
Silver Sulfide (Ag₂S): Silver sulfide is another silver compound with distinct properties.
Uniqueness of this compound: this compound’s uniqueness lies in its instability and specific decomposition behavior, which makes it an interesting compound for studying the reactivity and properties of silver and sulfite ions. Its limited solubility and tendency to decompose under mild conditions differentiate it from more stable silver compounds like silver sulfate and silver sulfide.
Properties
CAS No. |
13465-98-0 |
|---|---|
Molecular Formula |
AgH2O3S |
Molecular Weight |
189.95 g/mol |
IUPAC Name |
silver;sulfurous acid |
InChI |
InChI=1S/Ag.H2O3S/c;1-4(2)3/h;(H2,1,2,3) |
InChI Key |
IHLYQLFSHHBCFS-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)[O-].[Ag+].[Ag+] |
Canonical SMILES |
OS(=O)O.[Ag] |
Key on ui other cas no. |
13465-98-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)

